molecular formula C18H15FN2O3S B12586145 N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide CAS No. 648899-29-0

N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide

Cat. No.: B12586145
CAS No.: 648899-29-0
M. Wt: 358.4 g/mol
InChI Key: YAUXDQVFODZRBW-UHFFFAOYSA-N
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Description

N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a naphthalene ring substituted with a fluorophenylsulfamoyl group and an acetamide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the sulfonation of a naphthalene derivative followed by the introduction of a fluorophenyl group. The final step involves the acetamidation of the intermediate compound. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-Fluorophenyl)sulfamoyl]phenyl}acetamide
  • N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide
  • N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide

Uniqueness

N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide stands out due to the presence of the fluorophenyl group, which can enhance its binding affinity and stability compared to other similar compounds. This unique feature makes it a valuable candidate for further research and development .

Properties

CAS No.

648899-29-0

Molecular Formula

C18H15FN2O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)sulfamoyl]naphthalen-1-yl]acetamide

InChI

InChI=1S/C18H15FN2O3S/c1-12(22)20-17-6-2-5-16-15(17)4-3-7-18(16)25(23,24)21-14-10-8-13(19)9-11-14/h2-11,21H,1H3,(H,20,22)

InChI Key

YAUXDQVFODZRBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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